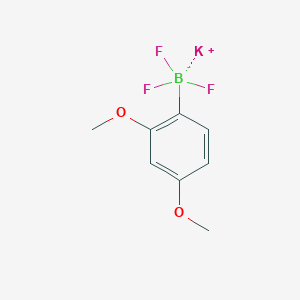
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO. It is a chiral amino alcohol that features a fluorinated aromatic ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol typically involves the reaction of 2-Fluoro-4-methylaniline with suitable reagents. One common method is the Leimgruber-Batcho reaction, which is used to prepare the intermediate 6-chloro-5-fluoroindole . This intermediate can then be further reacted to produce the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce different functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds, while the hydroxyl group can participate in various chemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of similar amino alcohols and indole derivatives.
2-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol: Another chiral amino alcohol with similar properties.
Uniqueness
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions .
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
2-amino-2-(2-fluoro-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-9(11)8(5-7)10(2,12)6-13/h3-5,13H,6,12H2,1-2H3 |
Clave InChI |
KLYGISBPZVRHDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


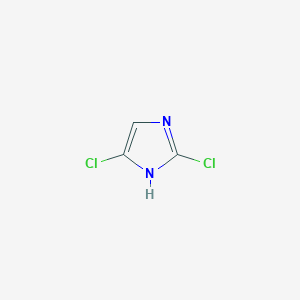

![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
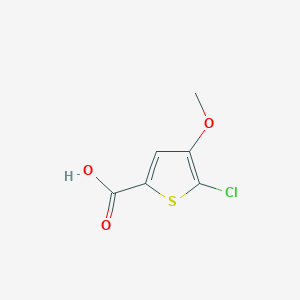
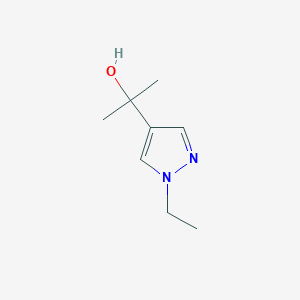
![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)
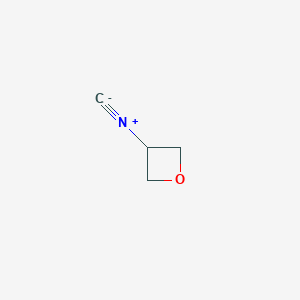
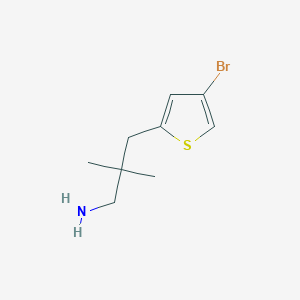
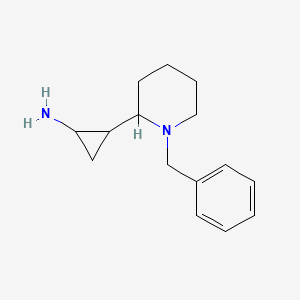
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)
